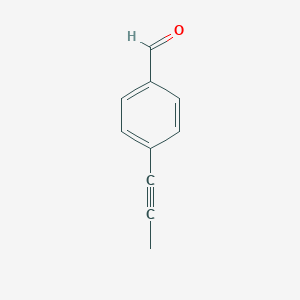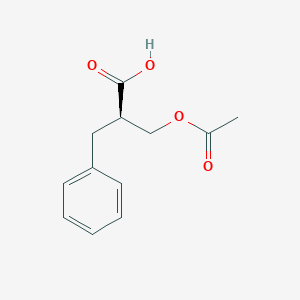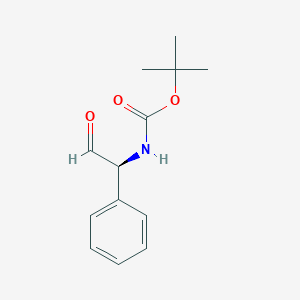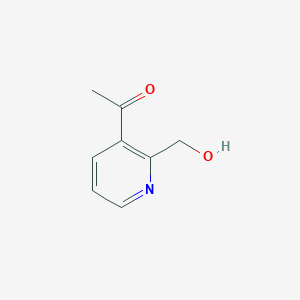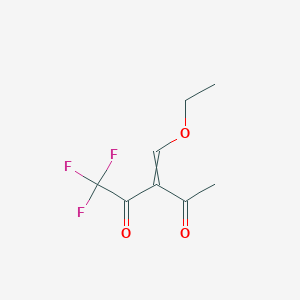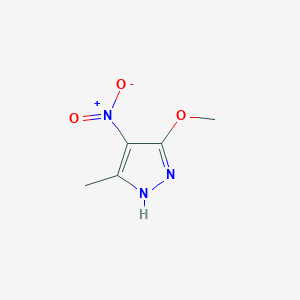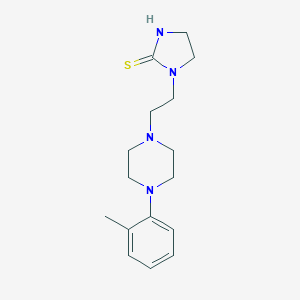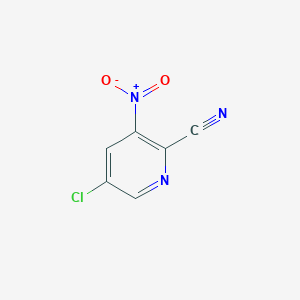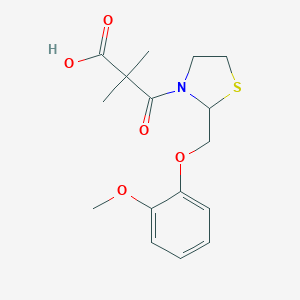![molecular formula C22H23NO5 B063847 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-86-4](/img/structure/B63847.png)
7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, also known as CERC-501, is a small molecule drug that has been studied for its potential use in treating various neuropsychiatric disorders.
Mechanism Of Action
7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one acts as a selective antagonist of the kappa opioid receptor (KOR). The KOR is involved in the regulation of mood, stress, and reward, and its dysregulation has been implicated in various neuropsychiatric disorders. By blocking the KOR, 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one may help to alleviate symptoms of depression, anxiety, and substance abuse disorders.
Biochemical And Physiological Effects
7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce cocaine self-administration in rats, suggesting its potential use in treating cocaine addiction. In addition, 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been shown to have minimal side effects and a favorable safety profile in preclinical studies.
Advantages And Limitations For Lab Experiments
One advantage of studying 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is its selectivity for the KOR, which allows for more targeted research on the role of the KOR in various neuropsychiatric disorders. However, a limitation of studying 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is its relatively recent discovery, which means that there is still much to be learned about its mechanism of action and potential uses.
Future Directions
Some potential future directions for research on 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one include further studies on its mechanism of action, as well as its potential use in treating other neuropsychiatric disorders such as post-traumatic stress disorder (PTSD) and schizophrenia. In addition, research on the pharmacokinetics and pharmacodynamics of 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one could help to optimize its dosing and administration.
Synthesis Methods
The synthesis of 7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one involves several steps, starting with the reaction of 2,4-dichlorophenol with potassium carbonate in dimethylformamide to form 2,4-dichlorophenol potassium salt. This is followed by the reaction of the potassium salt with 4-bromoanisole in the presence of copper(I) iodide and cesium carbonate to form 2,4-dichloro-5-methoxyphenyl-4-bromoanisole. The next step involves the reaction of the previous compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydride to form 7-hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one.
Scientific Research Applications
7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been studied for its potential use in treating various neuropsychiatric disorders, including depression, anxiety, and substance abuse disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, and has also been studied for its potential use in treating cocaine addiction.
properties
CAS RN |
188824-86-4 |
|---|---|
Product Name |
7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
Molecular Formula |
C22H23NO5 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
7-hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
InChI |
InChI=1S/C22H23NO5/c1-12(2)26-20-18(24)16-15(14-8-6-5-7-9-14)10-11-23-17(16)19(28-22(23)25)21(20)27-13(3)4/h5-13,15,24H,1-4H3 |
InChI Key |
GFOCPBWEOLOEMR-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4)O |
Canonical SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4)O |
synonyms |
2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 7-hydroxy-8,9-bis(1-methylethoxy)-6-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



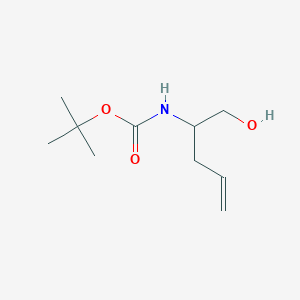
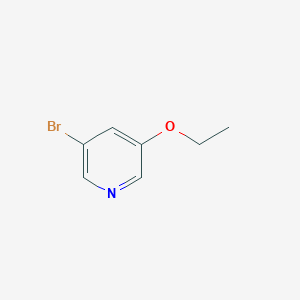
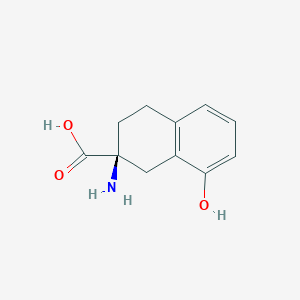
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)
![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)
